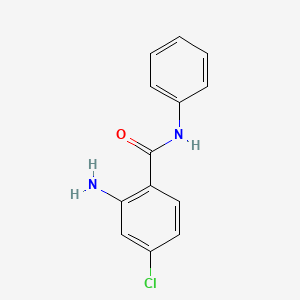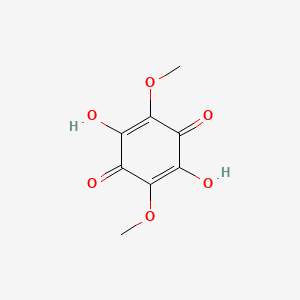
2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C8H8O6 It is a derivative of benzoquinone and is known for its unique structural features, which include two hydroxyl groups and two methoxy groups attached to a cyclohexa-2,5-diene-1,4-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the methoxylation of 2,5-dihydroxy-1,4-benzoquinone. One common method includes reacting 2,5-dihydroxy-1,4-benzoquinone with methanol under alkaline conditions. The reaction is usually catalyzed by a base, such as sodium hydroxide, and requires heating and stirring to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.
科学的研究の応用
2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its redox properties. The compound can undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities. It acts as a source of reducing equivalents for the regeneration of Fe2+ and H2O2 in certain biochemical processes .
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the methoxy groups.
2,6-Dimethoxy-1,4-benzoquinone: Similar but with methoxy groups at different positions.
2,5-Dimethoxy-1,4-benzoquinone: Similar but lacks the hydroxyl groups.
特性
CAS番号 |
62267-71-4 |
|---|---|
分子式 |
C8H8O6 |
分子量 |
200.14 g/mol |
IUPAC名 |
2,5-dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O6/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h9,12H,1-2H3 |
InChIキー |
BOEZUCUORQCPJY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C(=C(C1=O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
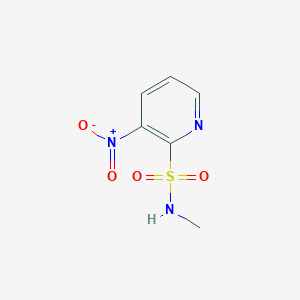

![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)
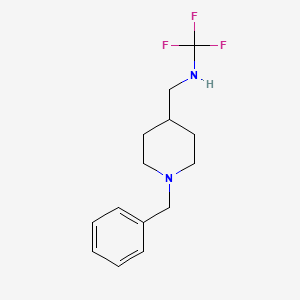
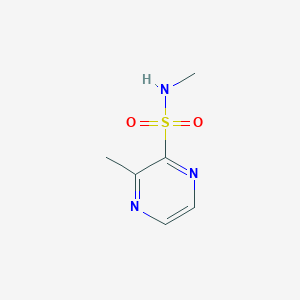


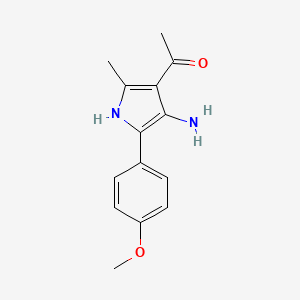

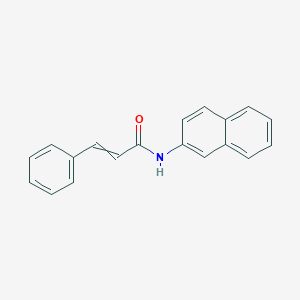
![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)

